- Hydrogen Atom Transfer Oxidation by a Gold-Hydroxide Complex, Inorganic Chemistry (2020, Inorganic Chemistry (2020), 59(6), 3659-3665 | Language: English, Database: CAplus and MEDLINE, 3659-3665 | Language: English, Database: CAplus and MEDLINE
Cas no 95407-69-5 (4-Methoxy-TEMPO)
4-Methoxy-TEMPO structure
Product Name:4-Methoxy-TEMPO
Numéro CAS:95407-69-5
Le MF:C10H20NO2
Mégawatts:186.27130317688
MDL:MFCD00270334
CID:91106
PubChem ID:87573157
Update Time:2024-10-25
4-Methoxy-TEMPO Propriétés chimiques et physiques
Nom et identifiant
-
- 4-Methoxy-2,2,6,6-tetramethylpiperidinyloxy, free radical
- 4-Methoxy-TEMPO, free radical
- 4-Methoxy-TEMPO
- 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical[Catalyst for Oxidation]
- 4-METHOXY-2,2,6,6-TETRAMETHYLPIPERIDINE 1-OXYL
- 4-methoxy-2,2,6,6-tetramethylpiperidine N-oxide radical
- 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxy
- 4-methoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy
- 4-methoxy-2,6-tetramethylpiperidine-N-oxyl
- 4-OMe-TEMPO
- Methoxytetramethylpiperidineoxyl
- 4-Methoxy-TEMPO Free Radical
- 4-Methoxy-2,2,6,6-tetramethyl-1-piperidinyloxy (ACI)
- 2,2,6,6-Tetramethyl-4-methoxy-1-piperidinyloxy
- 2,2,6,6-Tetramethylpiperidine-4-methoxy-1-oxyl
- 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-oxy
- 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-oxyl
- 4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl
- 4-Methoxy-2,2,6,6-tetramethylpiperidine-N-oxyl
- 4-Methoxy-2,2,6,6-tetramethylpiperidinyloxy
- M-TEMPO
- Metexyl
- 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical [Catalyst for Oxidation]
- 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl 4-Methoxy-2,2,6,6-tetramethylpiperidinyloxy,freeradical
- 4-METHOXY-2,2,6,6-TETRAMETHYL-1-PIPERIDINYLOXY, FREE RADICAL
- (2,2,6,6-Tetramethyl-4-methoxypiperidinooxy)radical
-
- MDL: MFCD00270334
- Piscine à noyau: 1S/C10H20NO2/c1-9(2)6-8(13-5)7-10(3,4)11(9)12/h8H,6-7H2,1-5H3
- La clé Inchi: SFXHWRCRQNGVLJ-UHFFFAOYSA-N
- Sourire: N1([O])C(C)(C)CC(OC)CC1(C)C |^1:1|
- BRN: 4740399
Propriétés calculées
- Qualité précise: 186.14900
- Masse isotopique unique: 186.149404
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 1
- Complexité: 171
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: -1
- Le xlogp3: 1.3
- Surface topologique des pôles: 35.5
Propriétés expérimentales
- Couleur / forme: Solide rouge
- Point de fusion: 40.0 to 45.0 deg-C
- Point d'ébullition: 242.1±29.0 °C at 760 mmHg
- Point d'éclair: 100.2±24.3 °C
- Le PSA: 12.47000
- Le LogP: 1.93780
- Solubilité: Insoluble dans l'eau
4-Methoxy-TEMPO Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:warning
- Description des dangers: H315-H319
- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S26-S36
-
Identification des marchandises dangereuses:
- Conditions de stockage:2-8°C
- Terminologie du risque:R36/37/38
4-Methoxy-TEMPO PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M858130-5g |
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical [Catalyst for Oxidation] |
95407-69-5 | >98.0%(GC)(T) | 5g |
1,500.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1197-5G |
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical [Catalyst for Oxidation] |
95407-69-5 | >98.0%(GC)(T) | 5g |
¥990.00 | 2024-04-15 | |
| TRC | M268853-100mg |
4-Methoxy-TEMPO |
95407-69-5 | 100mg |
$ 64.00 | 2023-04-17 | ||
| TRC | M268853-500mg |
4-Methoxy-TEMPO |
95407-69-5 | 500mg |
$ 115.00 | 2023-04-17 | ||
| TRC | M268853-1g |
4-Methoxy-TEMPO |
95407-69-5 | 1g |
$ 135.00 | 2022-06-02 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M17440-250mg |
4-METHOXY-2,2,6,6-TETRAMETHYLPIPERIDINE 1-OXYL |
95407-69-5 | 98% | 250mg |
¥117.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M17440-1g |
4-METHOXY-2,2,6,6-TETRAMETHYLPIPERIDINE 1-OXYL |
95407-69-5 | 98% | 1g |
¥266.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M17440-5g |
4-METHOXY-2,2,6,6-TETRAMETHYLPIPERIDINE 1-OXYL |
95407-69-5 | 98% | 5g |
¥1149.0 | 2022-04-27 | |
| Apollo Scientific | OR918603-1g |
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-oxyl |
95407-69-5 | 99+% | 1g |
£43.00 | 2025-02-21 | |
| Apollo Scientific | OR918603-5g |
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-oxyl |
95407-69-5 | 99+% | 5g |
£140.00 | 2025-02-21 |
4-Methoxy-TEMPO Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Catalysts: Gold(2+), hydroxy(2,2′:6′,2′′-terpyridine-κN1,κN1′,κN1′′)-, (SP-4-2)-, diperchlo… Solvents: Dimethylformamide ; 25 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Oxygen , 2270838-76-9 Solvents: 2-Methyltetrahydrofuran ; -80 °C
1.2 Solvents: 2-Methyltetrahydrofuran ; -80 °C
1.2 Solvents: 2-Methyltetrahydrofuran ; -80 °C
Référence
- A Nonheme Thiolate-Ligated Cobalt Superoxo Complex: Synthesis and Spectroscopic Characterization, Computational Studies, and Hydrogen Atom Abstraction Reactivity, Journal of the American Chemical Society (2019, Journal of the American Chemical Society (2019), 141(8), 3641-3653 | Language: English, Database: CAplus and MEDLINE, 3641-3653 | Language: English, Database: CAplus and MEDLINE
Méthode de production 3
Conditions de réaction
Référence
- Guest rotations within a capsuleplex probed by NMR and EPR techniques, Langmuir (2010, Langmuir (2010), 26(10), 6943-6953 | Language: English, Database: CAplus and MEDLINE, 6943-6953 | Language: English, Database: CAplus and MEDLINE
Méthode de production 4
Conditions de réaction
Référence
- Preparation of tetramethylpiperidine-1-oxoammonium salts and their use as oxidants in organic chemistry. A review, Organic Preparations and Procedures International (2004, Organic Preparations and Procedures International (2004), 36(1), 3-31 | Language: English, Database: CAplus, 3-31 | Language: English, Database: CAplus
Méthode de production 5
Conditions de réaction
Référence
- Kinetic studies on the single electron transfer reaction between 2,2,6,6-tetramethylpiperidine oxoammonium ions and phenothiazines: the application of Marcus theory, Science in China, Science in China, Series B: Chemistry (1999), 42(2), 138-144 | Language: English, Database: CAplus, 138-144 | Language: English, Database: CAplus
Méthode de production 6
Conditions de réaction
1.1 Reagents: 2876841-53-9 Solvents: 2-Methyltetrahydrofuran ; -105 °C
Référence
- Oxygen versus Sulfur Coordination in Cobalt Superoxo Complexes: Spectroscopic Properties, O2 Binding, and H-Atom Abstraction Reactivity, Inorganic Chemistry (2023, Inorganic Chemistry (2023), 62(1), 392-400 | Language: English, Database: CAplus and MEDLINE, 392-400 | Language: English, Database: CAplus and MEDLINE
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; overnight, rt
Référence
- Nickel-Catalyzed Aminoxylation of Inert Aliphatic C(sp3)-H Bonds with Stable Nitroxyl Radicals under Air: One-Pot Route to α-Formyl Acid Derivatives, Organic Letters (2017, Organic Letters (2017), 19(7), 1690-1693 | Language: English, Database: CAplus and MEDLINE, 1690-1693 | Language: English, Database: CAplus and MEDLINE
Méthode de production 8
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 Solvents: Dimethylformamide
1.3 Solvents: Diethyl ether
1.4 Solvents: Water
1.2 Solvents: Dimethylformamide
1.3 Solvents: Diethyl ether
1.4 Solvents: Water
Référence
- TEMPO-derivatives as catalysts in the oxidation of primary alcohol groups in carbohydrates, Journal of Molecular Catalysis A: Chemical (2001, Journal of Molecular Catalysis A: Chemical (2001), 170(1-2), 35-42 | Language: English, Database: CAplus, 35-42 | Language: English, Database: CAplus
Méthode de production 9
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 70 °C
1.2 2 d, 70 °C
1.2 2 d, 70 °C
Référence
- Self Aggregation of Supramolecules of Nitroxides@Cucurbit[8]uril Revealed by EPR Spectra, Langmuir (2009, Langmuir (2009), 25(24), 13820-13832 | Language: English, Database: CAplus and MEDLINE, 13820-13832 | Language: English, Database: CAplus and MEDLINE
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Référence
- Electrochemical oxidation of nitroxyl radicals, Zhurnal Obshchei Khimii (1986, Zhurnal Obshchei Khimii (1986), 56(4), 855-60 | Language: Russian, Database: CAplus, 855-60 | Language: Russian, Database: CAplus
Méthode de production 11
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 Reagents: Nitrogen Solvents: Dimethylformamide
1.2 Reagents: Nitrogen Solvents: Dimethylformamide
Référence
- Selective oxidation of alcohols by oxoaminium salts (R2N:O+ X-), Journal of Organic Chemistry (1985, Journal of Organic Chemistry (1985), 50(8), 1332-4 | Language: English, Database: CAplus, 1332-4 | Language: English, Database: CAplus
Méthode de production 12
Conditions de réaction
Référence
- Organic radicals exhibiting intermolecular ferromagnetic interactions with high probability: 4-arylmethyleneamino-2,2,6,6-tetramethylpiperidin-1-yloxyls and related compounds, Bulletin of the Chemical Society of Japan (1996, Bulletin of the Chemical Society of Japan (1996), 69(10), 2821-2830 | Language: English, Database: CAplus, 2821-2830 | Language: English, Database: CAplus
Méthode de production 13
Conditions de réaction
Référence
- Convenient synthesis of bis-1,3-dithiolium salts by one-electron oxidation of tetrathiafulvalene with oxoaminium salts, Chemistry Letters (1994, Chemistry Letters (1994), (10), 1827-8 | Language: English, Database: CAplus, 1827-8 | Language: English, Database: CAplus
4-Methoxy-TEMPO Raw materials
4-Methoxy-TEMPO Preparation Products
4-Methoxy-TEMPO Littérature connexe
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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